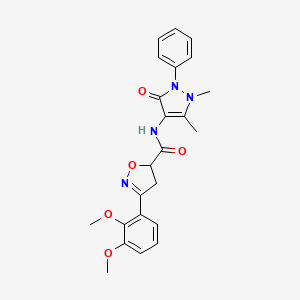![molecular formula C24H25N3OS B11424444 3-(2-methylphenyl)-6-oxo-8-[4-(propan-2-yl)phenyl]-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11424444.png)
3-(2-methylphenyl)-6-oxo-8-[4-(propan-2-yl)phenyl]-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methylphenyl)-6-oxo-8-[4-(propan-2-yl)phenyl]-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylphenyl)-6-oxo-8-[4-(propan-2-yl)phenyl]-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrido[2,1-b][1,3,5]thiadiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction often requires heating and the use of catalysts to facilitate the formation of the heterocyclic ring.
Functional Group Modifications: Subsequent steps involve the introduction of the 2-methylphenyl and 4-(propan-2-yl)phenyl groups through substitution reactions. These steps may require the use of reagents such as alkyl halides and strong bases.
Final Cyclization and Oxidation: The final steps include cyclization to form the tetrahydro structure and oxidation to introduce the oxo group. These reactions typically require oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process would also involve rigorous purification steps, such as recrystallization and chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 6-oxo group, which can be further oxidized to form carboxylic acids or other derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group or even further to an alkane.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Nitro compounds, sulfonic acids.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. Compounds with similar structures have shown antimicrobial, anticancer, and anti-inflammatory properties, making this compound a candidate for further biological evaluation.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a potential lead compound for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-methylphenyl)-6-oxo-8-[4-(propan-2-yl)phenyl]-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting or activating their functions. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
3-(2-methylphenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile: Lacks the propan-2-yl group, which may affect its biological activity and chemical reactivity.
3-(2-methylphenyl)-6-oxo-8-[4-(methyl)phenyl]-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile: Contains a methyl group instead of a propan-2-yl group, potentially altering its pharmacokinetic properties.
Uniqueness
The presence of the 4-(propan-2-yl)phenyl group in 3-(2-methylphenyl)-6-oxo-8-[4-(propan-2-yl)phenyl]-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile imparts unique steric and electronic properties, which can influence its interaction with biological targets and its overall chemical reactivity. This makes it a distinct compound with potential advantages in drug design and material science.
Properties
Molecular Formula |
C24H25N3OS |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
3-(2-methylphenyl)-6-oxo-8-(4-propan-2-ylphenyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C24H25N3OS/c1-16(2)18-8-10-19(11-9-18)20-12-23(28)27-14-26(15-29-24(27)21(20)13-25)22-7-5-4-6-17(22)3/h4-11,16,20H,12,14-15H2,1-3H3 |
InChI Key |
QYQAQWHBVSKYML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(3,5-dimethylpiperidin-1-yl)-5-oxopentyl]-8-methoxy-2-thioxo-1,2,3,5-tetrahydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11424362.png)
![2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B11424367.png)
![methyl [(4-(2-methoxyphenyl)-5-{[(phenylacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B11424370.png)
![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B11424390.png)

![N-(4-acetylphenyl)-2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B11424398.png)
![N-{[5-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-2-phenoxyacetamide](/img/structure/B11424399.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11424403.png)
![2-[1-(3-fluorophenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11424406.png)
![8-(1,3-Benzodioxol-5-yl)-3-benzyl-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11424411.png)
![3-(4-chlorophenyl)-5-(3,4-dihydroisoquinolin-2(1H)-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11424412.png)
![methyl 4-[(1,3-dimethyl-7-octyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)oxy]benzoate](/img/structure/B11424415.png)
![8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11424425.png)
![1-(3,5-dimethylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11424435.png)
